trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid
Description
trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid is a piperidine derivative featuring a benzyloxycarbonyl (Cbz) protective group at the 1-position, a methyl substituent at the 6-position, and a carboxylic acid group at the 3-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly protease inhibitors and intermediates in peptidomimetic synthesis.
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
(3R,6R)-6-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-11-7-8-13(14(17)18)9-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m1/s1 |
InChI Key |
WHBWAWHXIPKUMC-DGCLKSJQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a multi-step sequence involving:
- Construction of the piperidine ring with appropriate stereochemistry
- Introduction of the methyl substituent at C-6
- Installation of the carboxylic acid at C-3
- Protection of the nitrogen with the benzyloxycarbonyl group to prevent side reactions during subsequent steps
This approach requires careful stereochemical control, often employing chiral starting materials or asymmetric synthesis techniques.
Stepwise Synthesis Details
Representative Experimental Procedure
- Starting Material: 1-benzyl-3-oxo-piperidine-4-carboxylate methyl ester
- Methylation: Reflux with methyl iodide in acetone under nitrogen atmosphere for 12 hours, followed by filtration and solvent removal to obtain methylated intermediate (85% yield)
- Ester Hydrolysis: Treatment with lithium hydroxide monohydrate in tetrahydrofuran and water at 70°C for 6 hours, followed by acidification and extraction to isolate the carboxylic acid (93% yield)
- Nitrogen Protection: Reaction of the free amine with benzyloxycarbonyl chloride under basic conditions to install the carbamate protecting group, typically in dichloromethane with triethylamine as base
Analytical Data and Characterization
- NMR Spectroscopy: Characteristic signals for aromatic protons (benzyloxy group), methyl substituent, and piperidine ring protons confirm structure and stereochemistry
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 277.31 g/mol
- Chiral Purity: Often confirmed by chiral HPLC or NMR using chiral shift reagents to ensure trans stereochemistry
Comparative Analysis of Methods
| Aspect | Method Using Lithium Hydroxide Hydrolysis | Method Using Sodium Hydroxide Hydrolysis | Nitrogen Protection Approach |
|---|---|---|---|
| Reaction Time | 6 hours at 70°C | 3 hours at 25-70°C | 1-2 hours at room temperature or reflux |
| Solvent | THF/water mixture | Ethanol | Dichloromethane or toluene |
| Yield | 93% | 100% | High (typically >80%) |
| Notes | Requires reflux; efficient for ester cleavage | Milder conditions; shorter time | Carbamate protection critical for stability |
Research Findings and Practical Considerations
- The benzyloxycarbonyl group is a widely used protecting group for amines due to its stability under various reaction conditions and ease of removal by catalytic hydrogenation.
- The trans stereochemistry is crucial for biological activity and is controlled by choice of chiral starting materials or asymmetric synthesis routes.
- Hydrolysis conditions must be optimized to avoid racemization or side reactions; lithium hydroxide in mixed solvents is effective for clean conversion to the acid.
- Purification typically involves aqueous workup and organic extraction, followed by drying and concentration under reduced pressure.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C15H19NO4 |
| Molecular Weight | 277.31 g/mol |
| Key Steps | Methylation, ester hydrolysis, nitrogen protection |
| Typical Solvents | Acetone, THF, water, ethanol, dichloromethane |
| Typical Bases | Lithium hydroxide, sodium hydroxide, triethylamine |
| Reaction Temperatures | 25-90°C depending on step |
| Yields | 85-100% per step |
| Stereochemical Control | Chiral starting materials or asymmetric synthesis |
Chemical Reactions Analysis
Types of Reactions
(3R,6R)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., trifluoroacetic acid) for deprotection, hydrogen gas with palladium on carbon (Pd-C) for catalytic hydrogenation, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Cbz group yields the free amine, while oxidation of the carboxylic acid group can produce different carboxylate derivatives .
Scientific Research Applications
(3R,6R)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is a precursor in the synthesis of various pharmaceuticals, including potential drug candidates.
Industry: It is utilized in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of (3R,6R)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, allowing selective reactions to occur at other positions on the molecule. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid
- Molecular Formula: C₁₅H₁₆F₃NO₄
- Molar Mass : 331.29 g/mol
- CAS RN : 1269755-67-0
- Key Difference : Replacement of the 6-methyl group with a trifluoromethyl (CF₃) group.
1-Benzyl-6-oxopiperidine-3-carboxylic acid
- Molecular Formula: C₁₄H₁₇NO₃
- Synthesis : Prepared via hydrogenation of 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid using Pd/C catalyst.
- Key Difference : Contains a ketone (oxo) group at the 6-position instead of methyl.
- Implications : The oxo group may increase polarity and alter hydrogen-bonding interactions in biological systems .
Positional Isomers: Carboxylic Acid Group Variations
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid
- Molecular Formula : C₁₁H₁₅N₃O₂
- Molecular Weight : 221.25 g/mol
- CAS RN : 930111-02-7
- Melting Point : 185–186.5°C
- Key Difference : Pyrazine ring substituent at the 1-position; carboxylic acid at the 3-position.
1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid
- Molecular Formula : C₁₁H₁₅N₃O₂
- Molecular Weight : 221.25 g/mol
- CAS RN : 886851-58-7
- Melting Point : 151–152°C
- Key Difference : Carboxylic acid group at the 4-position instead of 3.
- Implications : Altered spatial arrangement affects steric hindrance and solubility .
Heterocyclic Variations: Piperidine vs. Pyrrolidine
trans-racemic-1-Benzyl-4-tert-butoxycarbonylamino-pyrrolidine-3-carboxylic acid
- Molecular Formula : C₁₇H₂₄N₂O₄
- Molecular Weight : 320.38 g/mol
- CAS RN : 628725-28-0
- Key Difference : Pyrrolidine ring (5-membered) instead of piperidine (6-membered).
- Implications : Reduced ring size increases ring strain and conformational flexibility, impacting binding to enzymatic pockets .
Functional Group Modifications: Ester vs. Acid
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate
- Key Difference : Methyl ester instead of free carboxylic acid.
- Implications : Esterification improves cell membrane permeability but requires hydrolysis for bioactivity .
Biological Activity
Trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid (CAS No. 1269757-29-0) is a compound that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies surrounding this compound.
- Molecular Formula : C15H19NO4
- Molecular Weight : 277.32 g/mol
- IUPAC Name : (3S,5S)-1-[(benzyloxy)carbonyl]-5-methyl-3-piperidinecarboxylic acid
- Physical State : White to yellow solid
- Purity : ≥95% .
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds with piperidine structures, including this compound. Research indicates that derivatives of piperidine can exhibit significant antiviral activities against various viruses, including herpes simplex virus and respiratory syncytial virus (RSV). For instance, compounds similar in structure have demonstrated EC50 values ranging from 5 to 28 μM against RSV replication, suggesting a promising avenue for further exploration in antiviral drug development .
Anticholinesterase Activity
The compound's structural features may also suggest potential anticholinesterase activity, which is critical in treating neurodegenerative diseases like Alzheimer's. Compounds with a piperidine ring have been shown to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is vital for cognitive function and memory enhancement .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the piperidine ring can significantly alter its efficacy and selectivity. For instance, variations in substituents on the benzyloxy group have been correlated with enhanced biological activity, indicating that fine-tuning these groups could lead to more potent derivatives .
Case Studies and Findings
Q & A
Q. How does the compound’s logP value influence its application in medicinal chemistry?
- Methodology : Calculate logP (e.g., using ChemDraw or ACD/Labs) to predict membrane permeability. For low logP (<2), introduce prodrug strategies (e.g., esterification of the carboxylate) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
